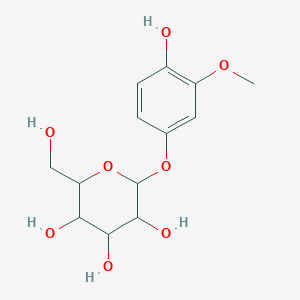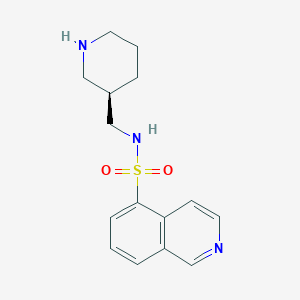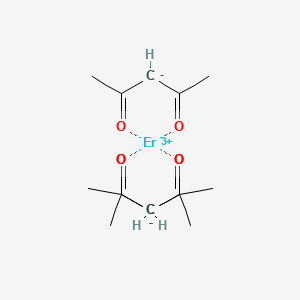
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- typically involves the reaction of erbium salts, such as erbium chloride or erbium nitrate, with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:
ErCl3+3C5H8O2+3NaOH→Er(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of erbium oxides, while reduction could yield erbium metal or lower oxidation state complexes.
Applications De Recherche Scientifique
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other erbium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in cancer treatment and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications and lasers.
Mécanisme D'action
The mechanism of action of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, its unique electronic properties are harnessed for specific purposes, such as enhancing the performance of optical devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Similar coordination compound with indium instead of erbium.
Cobalt, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Another metal acetylacetonate with cobalt as the central metal.
Uniqueness
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- is unique due to the specific properties imparted by the erbium ion, such as its electronic configuration and magnetic properties. These characteristics make it particularly valuable in applications like telecommunications and medical imaging, where other similar compounds may not perform as effectively.
Propriétés
Formule moléculaire |
C15H21ErO6 |
|---|---|
Poids moléculaire |
464.58 g/mol |
Nom IUPAC |
erbium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
FGQSJRDKBCVFHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


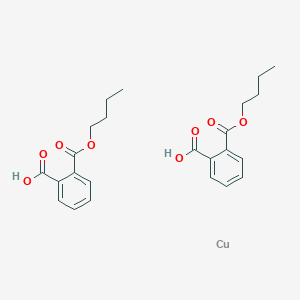
![N,N'-dicyclohexylmorpholine-4-carboximidamide;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid](/img/structure/B12324413.png)
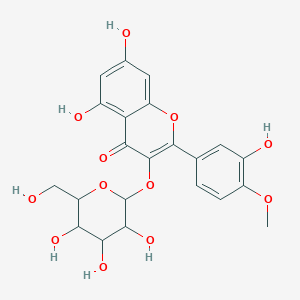
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12324426.png)
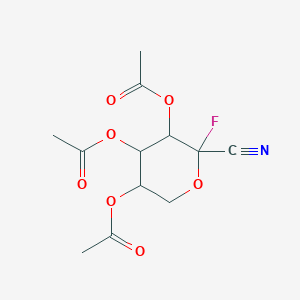
![2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12324432.png)
![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

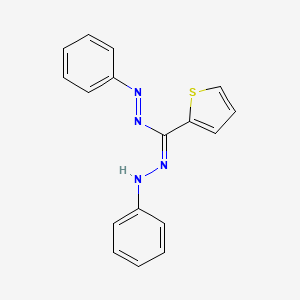
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
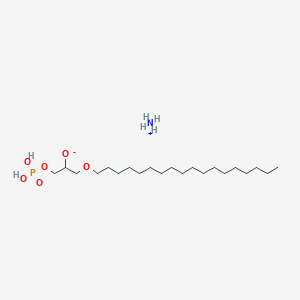
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
